2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 895456-89-0
VCID: VC7030777
InChI: InChI=1S/C16H13ClN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
SMILES: CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

CAS No.: 895456-89-0

Cat. No.: VC7030777

Molecular Formula: C16H13ClN2O3S2

Molecular Weight: 380.86

* For research use only. Not for human or veterinary use.

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide - 895456-89-0

Specification

CAS No. 895456-89-0
Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
IUPAC Name 2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Standard InChI InChI=1S/C16H13ClN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Standard InChI Key JXBPLJJEVBQBJN-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures often involves the reaction of a benzothiazole derivative with a chlorobenzenesulfonyl chloride in the presence of a base. The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Biological Activity and Applications

While specific biological activity data for 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide are not available, compounds with similar structures have shown potential in medicinal chemistry. Sulfonamides, in general, are known for their antibacterial, antifungal, and anticancer properties.

Related Compounds

  • N-(4-Chlorobenzenesulfonyl)-2-methylbenzamide: This compound features a chlorobenzenesulfonyl group attached to a benzamide moiety. It has a molecular weight of 309.8 g/mol and is classified under various identifiers such as CHEMBL187769 .

  • 3-(4-Chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: This compound includes a chlorobenzenesulfonyl group linked to a benzothiazole moiety through a propanamide chain. It is known for its potential biological activity and applications in pharmaceutical development.

Research Findings

Research on similar compounds highlights the importance of structural studies in understanding biological activity. For instance, structural studies on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have provided insights into their molecular interactions and potential applications .

Data Table: Related Compounds

Compound NameMolecular FormulaBiological Activity/Application
N-(4-Chlorobenzenesulfonyl)-2-methylbenzamideC14H12ClNO3SPotential medicinal applications
3-(4-Chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamideNot specifiedPharmaceutical development, potential biological activity
N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazidesNot specifiedStructural studies for molecular interactions

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